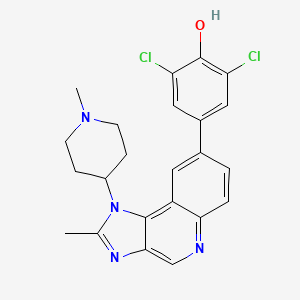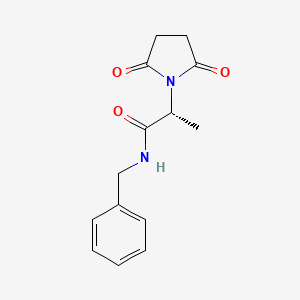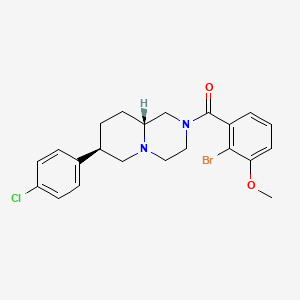
Novclobiocin 101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Novclobiocin 101 is an aminocoumarin antibacterial compound and a structural analogue of clorobiocin. It belongs to the class of natural products or derivatives and is known for its potent inhibitory effects on bacterial DNA gyrase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Novclobiocin 101 is synthesized through a series of biosynthetic steps involving the modification of the aminocoumarin ring and the noviose sugar moiety.
Industrial Production Methods: The industrial production of this compound typically involves the fermentation of Streptomyces species, followed by extraction and purification of the compound. Genetic engineering techniques are often employed to enhance the yield and modify the structure of the compound to produce various analogues .
Chemical Reactions Analysis
Types of Reactions: Novclobiocin 101 undergoes several types of chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Removal of oxygen-containing functional groups.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine.
Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and methylated derivatives of this compound .
Scientific Research Applications
Novclobiocin 101 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of aminocoumarin antibiotics.
Biology: Employed in the study of bacterial DNA gyrase and topoisomerase IV inhibition.
Medicine: Investigated for its potential use as an antibacterial agent against resistant strains of bacteria.
Industry: Utilized in the development of new antibiotics and as a tool for genetic engineering.
Mechanism of Action
Novclobiocin 101 exerts its effects by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction. It acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB, thereby blocking DNA supercoiling, replication, and transcription .
Comparison with Similar Compounds
Clorobiocin: Contains a chlorine atom at position 8 of the aminocoumarin ring.
Novobiocin: Similar structure but differs in the substitution pattern at C-8 of the aminocoumarin ring.
Coumermycin A1: Another aminocoumarin antibiotic with a similar mechanism of action.
Uniqueness: Novclobiocin 101 is unique due to its specific structural modifications, such as the absence of a chlorine atom at position 8, which results in different inhibitory activities compared to clorobiocin and novobiocin .
Properties
Molecular Formula |
C35H38N2O11 |
|---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C35H38N2O11/c1-17(2)7-9-19-15-20(10-14-24(19)38)31(41)37-26-27(39)22-12-11-21(16-25(22)46-33(26)43)45-34-28(40)29(30(44-6)35(4,5)48-34)47-32(42)23-13-8-18(3)36-23/h7-8,10-16,28-30,34,36,38-40H,9H2,1-6H3,(H,37,41)/t28-,29+,30-,34-/m1/s1 |
InChI Key |
GMMYCBAAMDJSHV-YQQRZDPSSA-N |
Isomeric SMILES |
CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=CC4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)O |
Canonical SMILES |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=CC4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,4-dimethylpentanamide](/img/structure/B10830870.png)
![16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine](/img/structure/B10830885.png)
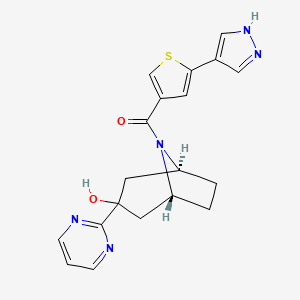
![4-(4-amino-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-16-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10830891.png)
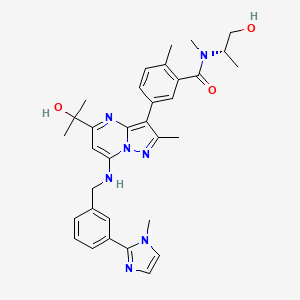
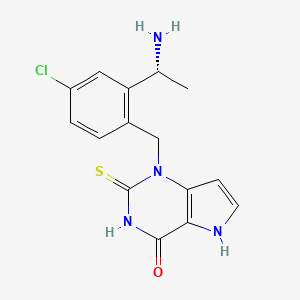
![(2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830905.png)
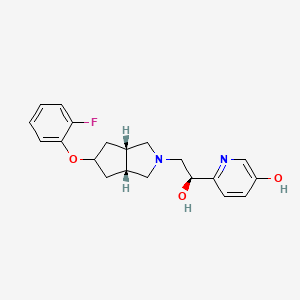
![(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol](/img/structure/B10830911.png)
![4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-N-[1-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10830917.png)
![(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide](/img/structure/B10830920.png)
